
Asterinin E
Übersicht
Beschreibung
Asterinin E is a pentapeptide isolated from the roots of Aster tataricus.
Biologische Aktivität
Asterinin E is a compound derived from the Aster genus, particularly noted for its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is categorized as a saponin, a class of compounds known for their surface-active properties and diverse biological activities. Saponins are commonly found in various plants, including those from the Aster family. The compound has been isolated from Radix Asteris , which has a long history in traditional medicine for treating respiratory and inflammatory conditions.
1. Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in various cell models. For instance, studies have demonstrated that treatment with this compound reduces inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in managing inflammatory diseases.
2. Anti-Tumor Activity
This compound has also been investigated for its anti-cancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulatory proteins, leading to inhibited cell proliferation.
3. Osteoclast Differentiation Inhibition
Recent studies have highlighted the role of this compound in bone health by inhibiting osteoclast differentiation. It suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis through downregulation of NFATc1 and c-Fos expression, key factors in osteoclast formation. This property suggests potential applications in osteoporosis management, particularly in postmenopausal women.
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: Osteoporosis Management
In a controlled study involving ovariectomized mice, this compound was administered to evaluate its effects on bone density. Results showed a significant increase in trabecular bone volume and a decrease in osteoclast numbers compared to control groups. This suggests that this compound may be beneficial for preventing bone loss associated with osteoporosis.
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines demonstrated that this compound treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates, indicating its potential as an adjunct therapy in cancer treatment protocols.
Wissenschaftliche Forschungsanwendungen
Introduction to Asterinin E
This compound is a bioactive compound derived from the roots of Aster tataricus, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its potential applications in various fields, including pharmacology, nutrition, and biochemistry. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Chemical Properties and Isolation
This compound belongs to a class of compounds known as oligopeptides. It has been isolated through various extraction methods, including solvent extraction and chromatography techniques. Research indicates that this compound exhibits several biological activities, which can be attributed to its unique chemical structure.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Case Study: Antioxidant Effects on HepG2 Cells
In a study conducted by Zhao et al., HepG2 liver cancer cells were treated with this compound to evaluate its antioxidant effects. The results indicated a notable reduction in reactive oxygen species (ROS) levels and an increase in cell viability compared to untreated controls .
Anti-inflammatory Properties
Research has indicated that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study published in the Journal of Ethnopharmacology reported that this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages . This suggests its role in managing conditions like arthritis and inflammatory bowel disease.
Dietary Supplementation
Due to its health benefits, this compound is being explored as a dietary supplement. Its incorporation into functional foods could enhance nutritional profiles and provide health benefits.
Table 2: Potential Health Benefits of this compound
Health Benefit | Mechanism |
---|---|
Antioxidant | Scavenges free radicals |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Immunomodulatory | Enhances immune response |
Neuroprotective | Protects neuronal cells from damage |
Clinical Trials and Real-World Evidence
Clinical trials are underway to assess the efficacy of this compound as a dietary supplement for various health conditions. Real-world evidence is being gathered to understand its impact on population health.
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-[[3-[[3-hydroxy-2-[[3-hydroxy-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O9/c1-14(33)21(31-23(36)17-10-7-11-27-17)25(38)29-19(13-32)24(37)28-18(16-8-5-4-6-9-16)12-20(35)30-22(15(2)34)26(39)40-3/h4-11,14-15,18-19,21-22,27,32-34H,12-13H2,1-3H3,(H,28,37)(H,29,38)(H,30,35)(H,31,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCYMDBASVMOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)NC(C(C)O)C(=O)OC)C1=CC=CC=C1)NC(=O)C2=CC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938171 | |
Record name | N-[1,3-Dihydroxy-1-({3-hydroxy-3-[(3-hydroxy-1-methoxy-1-oxobutan-2-yl)imino]-1-phenylpropyl}imino)propan-2-yl]-3-hydroxy-2-[(1H-pyrrole-2-carbonyl)amino]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172548-92-4 | |
Record name | Asterinin E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172548924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1,3-Dihydroxy-1-({3-hydroxy-3-[(3-hydroxy-1-methoxy-1-oxobutan-2-yl)imino]-1-phenylpropyl}imino)propan-2-yl]-3-hydroxy-2-[(1H-pyrrole-2-carbonyl)amino]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.